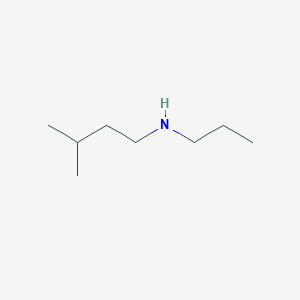
Isoamyl-n-propyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoamyl-n-propyl-amine is an organic compound belonging to the class of alkylamines. It is characterized by the presence of an amino group attached to an isopropyl group and a propyl group. This compound is known for its versatility and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoamyl-n-propyl-amine can be synthesized through several methods, including the reaction of isopropylamine with n-propyl halides under suitable conditions. The reaction typically involves the use of a strong base, such as sodium hydride, to deprotonate the isopropylamine, followed by the nucleophilic substitution of the halide with the isopropyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps, such as distillation, to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Isoamyl-n-propyl-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding amides or nitriles.
Reduction: Reduction reactions can produce secondary amines or tertiary amines.
Substitution: Substitution reactions can result in the formation of various alkylated amines.
Scientific Research Applications
Isoamyl-n-propyl-amine is widely used in scientific research due to its unique chemical properties. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. In biology, it is used as a reagent in the study of enzyme mechanisms and protein interactions. In medicine, it is explored for its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
Isoamyl-n-propyl-amine is compared with other similar compounds, such as isopropylamine and n-propylamine. While these compounds share structural similarities, this compound exhibits unique properties due to its distinct molecular arrangement. This uniqueness makes it particularly valuable in specific applications where the other compounds may not be as effective.
Comparison with Similar Compounds
Isopropylamine
n-Propylamine
Butylamine
Ethylmethylamine
Properties
Molecular Formula |
C8H19N |
|---|---|
Molecular Weight |
129.24 g/mol |
IUPAC Name |
3-methyl-N-propylbutan-1-amine |
InChI |
InChI=1S/C8H19N/c1-4-6-9-7-5-8(2)3/h8-9H,4-7H2,1-3H3 |
InChI Key |
NCBKRBDUPKCJEH-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[(2-ethoxy-2-oxoethyl)-methylamino]-4-oxobutanoate](/img/structure/B15358180.png)
![4-chloro-5,6-dimethyl-2-thiophen-3-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15358183.png)
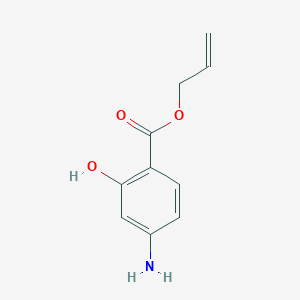
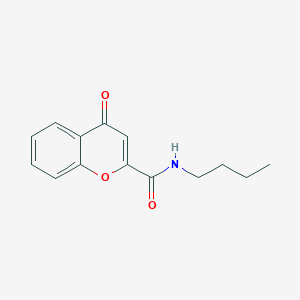

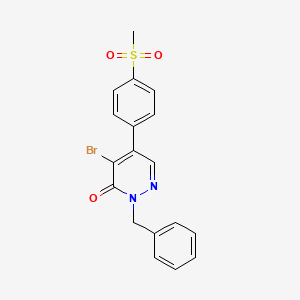

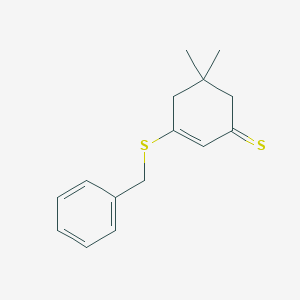
![tert-butyl N-[2-hydroxy-1-(4-hydroxy-3-methylphenyl)ethyl]carbamate](/img/structure/B15358228.png)
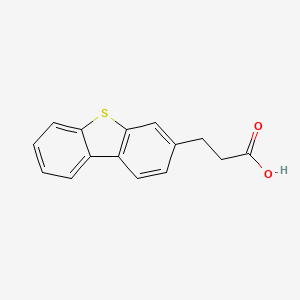

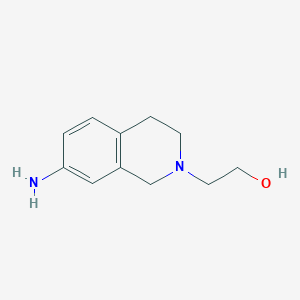
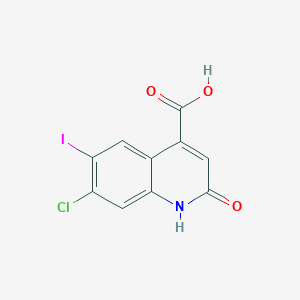
![6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B15358263.png)
